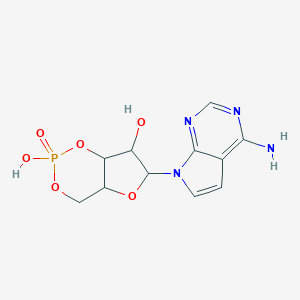
Tubercidin 3', 5'-cyclic phosphate sesquihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is a biochemical compound known for its significant role in scientific research. It is a derivative of tubercidin, an antibiotic purine ribonucleoside that substitutes for adenosine in biological systems. This compound is particularly noted for its inhibitory effects on the metabolism of nucleic acids when incorporated into DNA and RNA .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate involves the phosphorylation of tubercidin. The process typically requires the use of phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine as starting materials. The reaction is catalyzed by specific enzymes such as TubE and TubD, which facilitate the construction of the deazapurine nucleoside scaffold and the subsequent phosphorylation .
Industrial Production Methods
Industrial production of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is generally achieved through microbial fermentation using Streptomyces tubercidicus. This method leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities. The fermentation process is followed by extraction and purification steps to isolate the desired product .
化学反应分析
Types of Reactions
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Substitution: Tubercidin can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as NADPH, and nucleophiles like ammonia. The reactions typically occur under controlled conditions, including specific pH levels and temperatures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various derivatives of tubercidin, such as 7-deazapurine nucleosides and their phosphorylated forms. These products retain the biological activity of the parent compound and are often used in further research .
科学研究应用
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleic acid metabolism and the effects of nucleoside analogs on biochemical pathways.
Biology: The compound is employed in cellular studies to investigate the mechanisms of nucleic acid synthesis and degradation.
作用机制
The mechanism of action of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate involves its incorporation into DNA and RNA, where it substitutes for adenosine. This incorporation disrupts the normal metabolism of nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism, thereby exerting its cytotoxic effects .
相似化合物的比较
Similar Compounds
Toyocamycin: Another nucleoside analog with similar inhibitory effects on nucleic acid metabolism.
Sangivamycin: Known for its potent cytotoxic properties and structural similarity to tubercidin.
Formycin: An analog of inosine with unique C-C linkage of the base to the sugar.
Uniqueness
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is unique due to its specific structure, which includes a 7-deazapurine core linked to a ribose moiety by an N-glycosidic bond. This structure confers distinct biological activities, making it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
16719-36-1 |
|---|---|
分子式 |
C11H13N4O6P |
分子量 |
328.22 g/mol |
IUPAC 名称 |
(4aR,6R,7R,7aS)-6-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C11H13N4O6P/c12-9-5-1-2-15(10(5)14-4-13-9)11-7(16)8-6(20-11)3-19-22(17,18)21-8/h1-2,4,6-8,11,16H,3H2,(H,17,18)(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 |
InChI 键 |
LCYHXWIEMRESTK-KCGFPETGSA-N |
SMILES |
C1C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
规范 SMILES |
C1C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
同义词 |
tubercidin 3',5'-cyclic phosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















